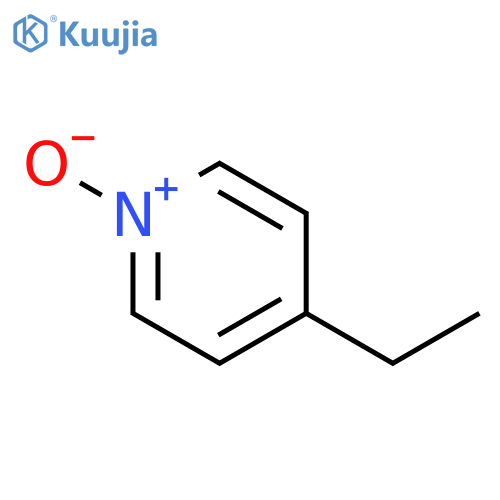Cas no 14906-55-9 (4-Ethylpyridine 1-Oxide)

4-Ethylpyridine 1-Oxide structure
商品名:4-Ethylpyridine 1-Oxide
4-Ethylpyridine 1-Oxide 化学的及び物理的性質
名前と識別子
-
- 4-Ethylpyridine 1-Oxide
- Pyridine, 4-ethyl-,1-oxide
- 4-Ethylpyridine N-oxide
- Einecs 238-973-0
- 4-Ethylpyridine Oxide
- 4-Ethylpyridine-1-oxide
- VFJRXOXKSUBBMR-UHFFFAOYSA-N
- CS-0224353
- FT-0668374
- EN300-119059
- SCHEMBL1434203
- AC-907/25004702
- Pyridine, 4-ethyl-, 1-oxide
- NS00024877
- 14906-55-9
- SJ32C57QGA
- AKOS006271607
- 4-ethyl-1-oxidopyridin-1-ium
- 4-Ethylpyridin-1-ium-1-olate
-
- MDL: MFCD00160751
- インチ: InChI=1S/C7H9NO/c1-2-7-3-5-8(9)6-4-7/h3-6H,2H2,1H3
- InChIKey: VFJRXOXKSUBBMR-UHFFFAOYSA-N
- ほほえんだ: CCC1=CC=[N+](C=C1)[O-]
計算された属性
- せいみつぶんしりょう: 123.06800
- どういたいしつりょう: 123.068
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 77
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 25.5A^2
じっけんとくせい
- 密度みつど: 0.99
- ふってん: 283.1°C at 760 mmHg
- フラッシュポイント: 125°C
- 屈折率: 1.508
- PSA: 25.46000
- LogP: 1.67750
4-Ethylpyridine 1-Oxide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-119059-0.5g |
4-ethylpyridin-1-ium-1-olate |
14906-55-9 | 95% | 0.5g |
$243.0 | 2023-06-08 | |
| TRC | E925560-50 mg |
4-Ethylpyridine 1-Oxide |
14906-55-9 | 50mg |
$ 90.00 | 2022-01-07 | ||
| Enamine | EN300-119059-2.5g |
4-ethylpyridin-1-ium-1-olate |
14906-55-9 | 95% | 2.5g |
$475.0 | 2023-06-08 | |
| TRC | E925560-250 mg |
4-Ethylpyridine 1-Oxide |
14906-55-9 | 250MG |
$ 300.00 | 2022-01-07 | ||
| Chemenu | CM412179-250mg |
4-Ethylpyridine 1-Oxide |
14906-55-9 | 95%+ | 250mg |
$140 | 2022-06-12 | |
| TRC | E925560-50mg |
4-Ethylpyridine 1-Oxide |
14906-55-9 | 50mg |
$110.00 | 2023-05-18 | ||
| 1PlusChem | 1P003LT4-2.5g |
4-Ethylpyridine 1-Oxide |
14906-55-9 | 95% | 2.5g |
$643.00 | 2025-02-20 | |
| Enamine | EN300-119059-50mg |
4-ethylpyridin-1-ium-1-olate |
14906-55-9 | 95.0% | 50mg |
$72.0 | 2023-10-03 | |
| Enamine | EN300-119059-1000mg |
4-ethylpyridin-1-ium-1-olate |
14906-55-9 | 95.0% | 1000mg |
$311.0 | 2023-10-03 | |
| Aaron | AR003M1G-50mg |
4-Ethylpyridine 1-Oxide |
14906-55-9 | 95% | 50mg |
$124.00 | 2023-12-16 |
4-Ethylpyridine 1-Oxide 関連文献
-
1. 110. Structure of gentianineT. R. Govindachari,K. Nagarajan,S. Rajappa J. Chem. Soc. 1957 551
-
P. F. Holt,H. Lindsay J. Chem. Soc. B 1969 54
14906-55-9 (4-Ethylpyridine 1-Oxide) 関連製品
- 23569-17-7(Pyridine,4-(1,1-dimethylethyl)-, 1-oxide)
- 1003-67-4(4-methylpyridin-1-ium-1-olate)
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 152840-81-8(Valine-1-13C (9CI))
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
